molecular formula C27H36N4O2 B2755543 N-(4-isopropylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide CAS No. 922120-03-4

N-(4-isopropylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide

Cat. No. B2755543
CAS RN: 922120-03-4
M. Wt: 448.611
InChI Key: GIMOYGNTFCDNAL-UHFFFAOYSA-N
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Description

N-(4-isopropylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide is a useful research compound. Its molecular formula is C27H36N4O2 and its molecular weight is 448.611. The purity is usually 95%.
BenchChem offers high-quality N-(4-isopropylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-isopropylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

The synthesis of substituted benzo[g]isoquinolines and 8-azabenzo[a]fluoranthenes highlights the chemical versatility of similar compounds. Through catalytic dehydrocyclization processes, researchers can obtain complex heterocyclic compounds with potential applications in materials science and pharmacology due to their unique electronic and structural properties (Prostakov et al., 1979).

Coordination Chemistry and Complexes

Investigations into the geometry of pentacoordinate complexes involving similar nitrogen-containing ligands have elucidated the structural dynamics of these complexes. Such studies are crucial for understanding the reactivity and catalytic properties of metal complexes in synthetic chemistry and industrial applications (Hoskins & Whillans, 1973).

Photostimulated Synthesis

The one-pot synthesis of 3-substituted isoquinolin-1-(2H)-ones demonstrates the potential of photostimulated reactions in creating complex organic molecules. This approach offers a streamlined pathway for synthesizing bioactive heterocycles, which could be foundational for developing new pharmaceuticals and agrochemicals (Guastavino et al., 2006).

Advanced Organic Synthesis

Novel synthetic methodologies allow for the efficient creation of pyrindines and tetrahydroquinolines, demonstrating the synthetic versatility of compounds related to the query molecule. Such advancements in synthetic organic chemistry facilitate the development of molecules with potential therapeutic applications (Yehia et al., 2002).

Spectroscopic and Structural Analysis

The detailed study of the electronic transitions and absorption spectra of dye-based compounds related to the query molecule has significant implications for the development of novel optical materials. Understanding the electronic structure of such compounds can lead to advancements in photovoltaics, sensors, and organic electronics (Yelenich et al., 2016).

properties

IUPAC Name

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]-N'-(4-propan-2-ylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N4O2/c1-19(2)20-8-11-23(12-9-20)29-27(33)26(32)28-18-25(31-15-4-5-16-31)22-10-13-24-21(17-22)7-6-14-30(24)3/h8-13,17,19,25H,4-7,14-16,18H2,1-3H3,(H,28,32)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIMOYGNTFCDNAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N'-[4-(propan-2-yl)phenyl]ethanediamide

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